Due to the presence of a heteroaromatic indazole ring and halogen (bromine and chlorine) substituents, 4-Bromo-5-chloro-6-methyl-1H-indazole could hold potential for various research areas. Here are some general possibilities:
4-Bromo-5-chloro-6-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of bromine and chlorine substituents on its aromatic ring. Its molecular formula is with a molecular weight of 231.48 g/mol. The compound exhibits unique structural features, including a methyl group at the 6-position of the indazole ring, contributing to its chemical properties and reactivity. Its structure can be represented as follows:
textBr |C1=C2-C3=C(C4=C(N=N)C=C4)N=C2 | Cl
This compound is notable for its potential biological activities and applications in medicinal chemistry.
Research indicates that 4-Bromo-5-chloro-6-methyl-1H-indazole exhibits significant biological activity. It has been studied for its potential as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are crucial in drug metabolism. Additionally, it may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies .
Several methods have been reported for synthesizing 4-Bromo-5-chloro-6-methyl-1H-indazole:
These methods highlight the versatility in synthesizing this compound while achieving high yields.
4-Bromo-5-chloro-6-methyl-1H-indazole finds applications in:
Studies on the interactions of 4-Bromo-5-chloro-6-methyl-1H-indazole with biological targets indicate that it may modulate enzyme activities significantly. For instance, it has been identified as a selective inhibitor of certain cytochrome P450 isoforms, which are essential in drug metabolism and detoxification processes . This selectivity could lead to fewer side effects when used therapeutically.
Several compounds share structural similarities with 4-Bromo-5-chloro-6-methyl-1H-indazole. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
4-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | 0.95 |
4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | 0.90 |
4-Bromo-5-methylindazole | C8H7BrN2 | 0.87 |
5-Chloroindazole | C7H5ClN2 | 0.83 |
6-Methylindazole | C8H8N2 | 0.81 |
These compounds differ primarily in their substituents and positions on the indazole ring, contributing to their unique chemical properties and biological activities. The presence of both bromine and chlorine in 4-Bromo-5-chloro-6-methyl-1H-indazole distinguishes it from other derivatives, potentially enhancing its reactivity and biological efficacy.